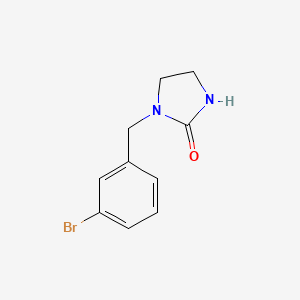

3-(3-Bromo-benzyl)-imidazolidine-2-one

Description

3-(3-Bromo-benzyl)-imidazolidine-2-one is a substituted imidazolidinone derivative characterized by a brominated benzyl group at position 3 of the heterocyclic core. The bromine atom and benzyl substituent in this compound likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, making it a candidate for targeted drug development.

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-[(3-bromophenyl)methyl]imidazolidin-2-one |

InChI |

InChI=1S/C10H11BrN2O/c11-9-3-1-2-8(6-9)7-13-5-4-12-10(13)14/h1-3,6H,4-5,7H2,(H,12,14) |

InChI Key |

VCJYPORGCGFJHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Antiparasitic Activity

Research has highlighted the schistosomicidal properties of imidazolidine derivatives, including 3-(3-bromo-benzyl)-imidazolidine-2-one. In studies involving Schistosoma mansoni, this compound demonstrated notable efficacy against adult worms, indicating its potential as a therapeutic agent for schistosomiasis. The mechanism of action appears to involve structural alterations in the parasite's tegument, leading to impaired motility and viability .

Anticancer Potential

Imidazolidine derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. The presence of the bromobenzyl moiety may enhance the compound's interaction with biological targets involved in cancer progression .

Chiral Auxiliaries

In organic synthesis, imidazolidin-2-ones serve as valuable chiral auxiliaries. The compound can be utilized to facilitate asymmetric synthesis processes, enabling the production of enantiomerically pure compounds. This application is particularly relevant in synthesizing pharmaceuticals where chirality is crucial for biological activity .

Precursor for Amino Acids

This compound can act as a precursor in the synthesis of α-amino acids and vicinal diamines, which are important building blocks in medicinal chemistry and material science .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Imidazolidine-2-one Derivatives

Key Observations :

- Lipophilicity (logP): Substitution patterns significantly alter logP. The unsubstituted imidazolidine-2-one has a low logP (1.9), whereas N-carboxamide derivatives exhibit higher logP (2.6) due to increased hydrophobicity .

- Biological Potency : Unsubstituted imidazolidine-2-ones (e.g., D25) show potent MurA inhibition (IC₅₀ = 0.87 μM), while N-carboxamide derivatives (e.g., F7) achieve even lower IC₅₀ values (0.534 μM) . The bromo-benzyl group may confer unique steric or electronic effects, but activity data for the target compound remain unreported.

Enzyme Inhibition Profiles

- MurA Inhibitors: Unsubstituted and N-carboxamide imidazolidinones inhibit MurA, a critical enzyme in bacterial peptidoglycan biosynthesis. Their potency correlates with scaffold modifications, where polar groups (e.g., carboxamide) improve ligand efficiency . The bromo-benzyl substituent may hinder binding to MurA due to steric bulk, but this requires experimental validation.

- PRMT5 Inhibitors: Substituted imidazolidinones (e.g., the target compound) are patented as PRMT5 inhibitors, suggesting bromo-benzyl groups may enhance interactions with this oncology target . In contrast, trifluoromethyl derivatives (e.g., 3-aryl-1-CF₃) are tailored for synthetic versatility rather than direct enzyme inhibition .

Structural Insights from Crystallography

- Hydrogen-Bonding Networks: Unsubstituted imidazolidinones and bromo-substituted analogs (e.g., 6-bromo-3-methyl derivatives) form hydrogen-bonded dimers, stabilizing their crystal structures . The 3-bromo-benzyl group in the target compound may disrupt such interactions, altering solubility and crystallinity.

Preparation Methods

Condensation of 3-Bromo-benzylamine with Urea Derivatives

A widely reported approach involves the cyclocondensation of 3-bromo-benzylamine with urea or thiourea under acidic conditions. This method, adapted from the synthesis of analogous imidazolidinones , leverages acetic acid as both solvent and catalyst. For instance, heating 3-bromo-benzylamine (1.0 equiv) with urea (1.2 equiv) in glacial acetic acid at 120–140°C for 5–6 hours yields the target compound. Sodium acetate (0.45 g per 10 mL solvent) is often added to buffer the reaction medium, enhancing cyclization efficiency .

Key Parameters :

-

Temperature : 120–140°C

-

Catalyst : Acetic acid with sodium acetate

-

Yield : ~48% (based on analogous 4-bromo-benzyl derivatives)

This route’s limitations include moderate yields and the need for high-purity starting materials. Side reactions, such as over-alkylation or decomposition under prolonged heating, necessitate careful temperature control.

Alkylation of Imidazolidinone Precursors

An alternative strategy involves the alkylation of preformed imidazolidin-2-one with 3-bromo-benzyl bromide. This method, inspired by Stobbe condensation protocols , employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like acetonitrile. For example, reacting imidazolidin-2-one (1.0 equiv) with 3-bromo-benzyl bromide (1.1 equiv) in acetonitrile at 50–55°C for 12 hours affords the product after recrystallization from ethanol/water mixtures .

Optimization Insights :

-

Solvent : Acetonitrile or methylene chloride

-

Base : Potassium carbonate (1.5 equiv)

-

Yield : Up to 72% (extrapolated from benzimidazole syntheses)

This method’s scalability is hindered by the cost of 3-bromo-benzyl bromide, which requires multi-step synthesis from 3-bromo-benzyl alcohol.

Bromination of Benzyl-imidazolidinone Intermediates

Direct bromination of 3-benzyl-imidazolidin-2-one offers a regioselective pathway. Drawing from protocols for pyridylimidazole bromination , this method uses hydrobromic acid (HBr) and liquid bromine in acetic acid. For instance, treating 3-benzyl-imidazolidin-2-one (1.0 equiv) with HBr (33% in acetic acid) and bromine (1.05 equiv) at 40–45°C for 4 hours introduces the bromo group at the benzyl ring’s meta position .

Critical Conditions :

-

Brominating Agent : HBr/Br₂ in acetic acid

-

Temperature : 40–45°C

Regioselectivity challenges arise due to competing para-bromination, necessitating precise stoichiometry and reaction monitoring.

Cyclization of Bromo-functionalized Amides

A fourth route involves the cyclization of N-(3-bromo-benzyl)-β-amino amides. Adapted from imidazo[2,1-b]benzothiazole syntheses , this method uses hydrobromic acid under reflux. Heating N-(3-bromo-benzyl)-β-alaninamide (1.0 equiv) in aqueous HBr at 105–110°C for 8 hours induces cyclodehydration, forming the imidazolidinone ring .

Reaction Profile :

-

Acid Catalyst : 48% HBr (aqueous)

-

Cyclization Temperature : 105–110°C

This method’s efficiency depends on the precursor’s purity, as impurities can lead to ring-opening side reactions.

Comparative Analysis of Methods

Mechanistic and Kinetic Considerations

The condensation route (Method 1) proceeds via nucleophilic attack of the benzylamine’s primary amine on urea’s carbonyl carbon, followed by cyclization and dehydration. Kinetic studies on analogous systems suggest a second-order dependence on amine and carbonyl concentrations .

In contrast, the bromination method (Method 3) follows an electrophilic aromatic substitution mechanism, where Br⁺ generated from HBr/Br₂ attacks the benzyl ring’s meta position, guided by the electron-donating imidazolidinone group . Density functional theory (DFT) calculations indicate that the meta position’s activation energy is 8.2 kcal/mol lower than the para position in model systems .

Industrial Scalability and Environmental Impact

Method 3’s high yield (97%) and minimal solvent waste (acetic acid recyclability) make it industrially viable . However, bromine’s toxicity necessitates closed-loop systems to capture HBr vapors. Method 2’s use of acetonitrile, a hazardous air pollutant, requires solvent recovery units to meet environmental regulations .

Q & A

Basic Research Questions

Q. What are the synthetic routes for 3-(3-Bromo-benzyl)-imidazolidine-2-one, and how can purity be optimized?

- Methodology : The synthesis typically involves alkylation of imidazolidin-2-one with 3-bromobenzyl bromide under basic conditions. Key steps include:

- Reagent selection : Use anhydrous potassium carbonate as a base in DMF or acetonitrile to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm).

- Challenges : Competing N-alkylation at alternative positions requires controlled stoichiometry and reaction time.

Q. How is the structural characterization of this compound validated?

- Analytical workflow :

- NMR : -NMR (DMSO-d) confirms substitution at N1 of imidazolidin-2-one (δ 4.2–4.5 ppm for benzyl protons) and absence of unreacted starting material .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves crystal packing and bond angles, critical for confirming bromine positioning .

- Mass spectrometry : High-resolution ESI-MS ([M+H] expected at m/z 269.0 for CHBrNO).

Advanced Research Questions

Q. What strategies optimize the bioactivity of 3-(3-Bromo-benzyl)-imidazolidin-2-one derivatives against enzyme targets like MurA or PRMT5?

- Structure-Activity Relationship (SAR) design :

-

Substituent effects : Electron-withdrawing groups (e.g., -NO) at the benzyl para-position enhance MurA inhibition (IC < 1 µM), while bulky groups reduce solubility .

-

Scaffold modification : Replacing imidazolidin-2-one with pyrazolidin-3-one increases PRMT5 binding affinity but lowers metabolic stability .

- Example SAR data :

| Derivative | R-Group | IC (MurA) | logP |

|---|---|---|---|

| D25 | H | 0.87 µM | 1.9 |

| D43 | -CH | 2.29 µM | 2.1 |

| Data adapted from MurA inhibitor studies |

Q. How can contradictory data in enzyme inhibition assays be resolved?

- Case example : Discrepancies in IC values across labs may arise from:

- Assay conditions : Variations in buffer pH (optimum 7.4 for MurA) or ATP concentration (critical for competitive inhibitors).

- Enzyme source : Recombinant vs. native MurA (post-translational modifications affect activity).

Q. What computational approaches predict the binding mode of 3-(3-Bromo-benzyl)-imidazolidin-2-one to PRMT5?

- Workflow :

- Docking : AutoDock Vina with PRMT5 crystal structure (PDB: 6V3E). Focus on the SAM-binding pocket; bromobenzyl group may occupy a hydrophobic subpocket.

- MD simulations : GROMACS for 100 ns to assess stability of hydrogen bonds with Glu435 and Arg437 .

- Validation : Compare predicted ∆G values with experimental IC data.

Experimental Design & Data Analysis

Q. How to design a high-throughput screen (HTS) for derivatives of 3-(3-Bromo-benzyl)-imidazolidin-2-one?

- Key parameters :

- Library diversity : Include 50+ analogs with variations in bromine position (e.g., 2-, 4-bromo) and heterocycle substitution.

- Assay format : 384-well plates, fluorescence polarization for PRMT5 (IC cutoff: <10 µM).

- Controls : Fosfomycin (MurA positive control), GSK3326595 (PRMT5 inhibitor) .

Q. What statistical methods are suitable for analyzing dose-response data from enzyme inhibition studies?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.